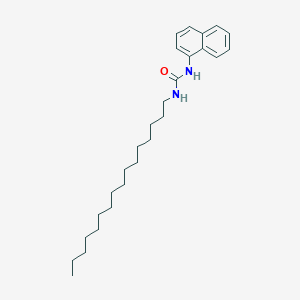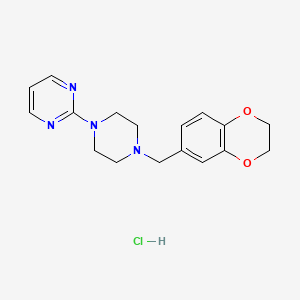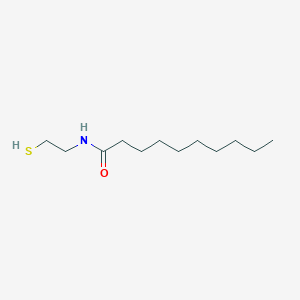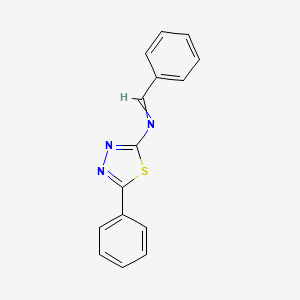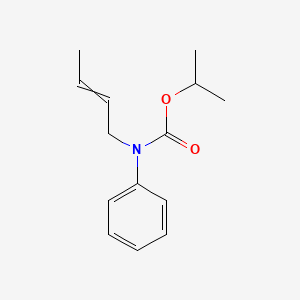
propan-2-yl N-but-2-enyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-but-2-enyl-N-phenylcarbamate: is a chemical compound known for its unique structure and properties It is an ester of carbanilic acid and isopropyl alcohol, featuring a phenyl group, a butenyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-but-2-enyl-N-phenylcarbamate typically involves the reaction of carbanilic acid with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl N-but-2-enyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl or butenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-but-2-enyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and butenyl groups play a crucial role in binding to these targets, while the isopropyl group influences the compound’s solubility and reactivity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparación Con Compuestos Similares
- Propan-2-yl N-ethyl-N-phenylcarbamate
- Propan-2-yl N-methyl-N-phenylcarbamate
- Propan-2-yl N-propyl-N-phenylcarbamate
Comparison: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is unique due to the presence of the butenyl group, which imparts distinct reactivity and binding properties compared to its analogs. The phenyl group provides aromatic stability, while the isopropyl group enhances solubility in organic solvents.
Propiedades
Número CAS |
6301-17-3 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
propan-2-yl N-but-2-enyl-N-phenylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h4-10,12H,11H2,1-3H3 |
Clave InChI |
HHHUJISGAQTKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCN(C1=CC=CC=C1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


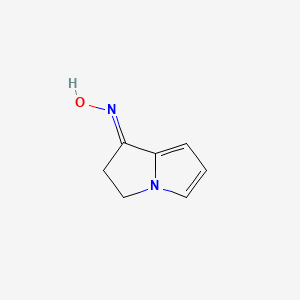
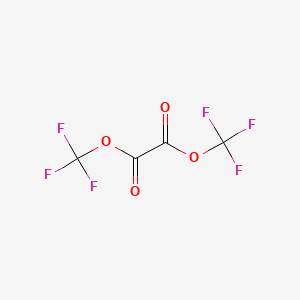

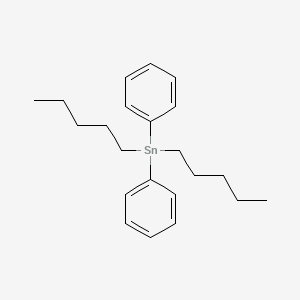
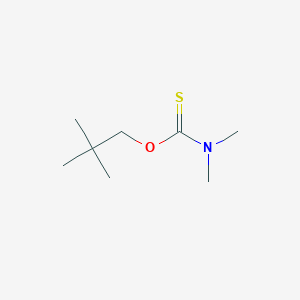
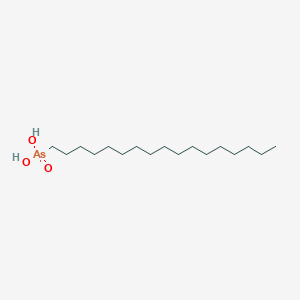
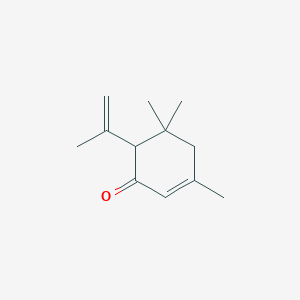
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
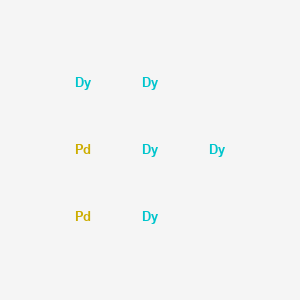
![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
